(3E)-3-{(2E)-[(5-methylfuran-2-yl)methylidene]hydrazinylidene}-5-phenyl-4,5-dihydro-3H-pyrazole
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Overview
Description
(3E)-3-{(2E)-[(5-methylfuran-2-yl)methylidene]hydrazinylidene}-5-phenyl-4,5-dihydro-3H-pyrazole is a complex organic compound with a unique structure that combines a furan ring, a hydrazone linkage, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{(2E)-[(5-methylfuran-2-yl)methylidene]hydrazinylidene}-5-phenyl-4,5-dihydro-3H-pyrazole typically involves the condensation of 5-methylfuran-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-phenyl-4,5-dihydro-1H-pyrazole-5-one under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{(2E)-[(5-methylfuran-2-yl)methylidene]hydrazinylidene}-5-phenyl-4,5-dihydro-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(3E)-3-{(2E)-[(5-methylfuran-2-yl)methylidene]hydrazinylidene}-5-phenyl-4,5-dihydro-3H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (3E)-3-{(2E)-[(5-methylfuran-2-yl)methylidene]hydrazinylidene}-5-phenyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to its observed biological effects.
Properties
Molecular Formula |
C15H14N4O |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
(E)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-phenyl-3,4-dihydropyrazol-5-imine |
InChI |
InChI=1S/C15H14N4O/c1-11-7-8-13(20-11)10-16-18-15-9-14(17-19-15)12-5-3-2-4-6-12/h2-8,10,14H,9H2,1H3/b16-10+,18-15+ |
InChI Key |
SSOCPSVYIXAKBI-SIFPYNIASA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/N=C/2\CC(N=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(O1)C=NN=C2CC(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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